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Introduction and Mechanism of Action

Miransertib (ARQ 092) is an investigational, orally administered small molecule inhibitor that selectively
targets all isoforms of the serine/threonine kinase AKT (protein kinase B). As an allosteric inhibitor,
Miransertib binds to the space between the Pleckstrin Homology (PH) domain and the catalytic kinase
domain of AKT, stabilizing it in an inactive conformation. This binding mode prevents AKT membrane
translocation and subsequent phosphorylation at key activation sites (Thr308 and Ser473), thereby inhibiting
downstream signaling through the PI3K-AKT-mTOR pathway [1] [2]. This pathway is critically
dysregulated in various hyperproliferative disorders, making Miransertib a promising therapeutic agent for
conditions driven by activating mutations in AKT1 or upstream pathway components. The drug has
demonstrated particular relevance for rare overgrowth syndromes, including Proteus syndrome (caused by

somatic AKT1 p.Glul7Lys mutations) and PIK3CA-related overgrowth spectrum (PROS) disorders [3]
[4] [5].

Clinical Administration Protocols
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Dosing Regimen and Escalation

Clinical trials have established standardized dosing protocols for Miransertib administration, primarily

based on body surface area (BSA) calculations. The following table summarizes the key dosing parameters:

Table 1: Miransertib Dosing Protocol in Clinical Trials

Maintenance Dose

Maximum Daily

Parameter Initial Dose (Cycle 1-3)

(Cycle 4+) Dose
Dosage 15 mg/m?2 once daily 25 mg/m?2 once daily 45 mg
Cycle Duration 28 days 28 days -
Dose Escalation After 3 cycles with no clinically - -
Criteria significant drug-related toxicity
Administration Oral, with or without food Oral, with or without -

food

The dose escalation from 15 mg/m? to 25 mg/m? after the initial three cycles is contingent upon adequate

tolerance without significant drug-related toxicities [4] [6]. For patients transitioning from compassionate

use programs to clinical trials, the protocol permits continuation at their current dose, not exceeding 45 mg

daily [6].

Pre-Treatment Assessment and Eligibility

Prior to initiating Miransertib treatment, comprehensive baseline assessments are mandatory:

¢ Molecular Diagnosis: Confirmation of somatic AKT1 mutation (for Proteus syndrome) or PIK3CA

mutation (for PROS) from a CLIA-certified laboratory or international equivalent [6].

¢ Disease Status Documentation: Evidence of progressive and measurable disease with reported

worsening in the past 12 months [6].

e Laboratory Evaluation: Complete blood count, renal and liver function tests, fasting lipid profile, and

urinalysis [7].
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e Cardiac Function Assessment: Electrocardiogram and, in some cases, transthoracic
echocardiogram [7] [6].

¢ Baseline Imaging: Volumetric MRI of target lesions/overgrowth areas is recommended for objective
response assessment [7] [5].

Table 2: Key Laboratory Inclusion Criteria

Minimum .
Parameter ) Maximum Allowable
Requirement

Hemoglobin 10.0 g/dL -

Absolute Neutrophil Count 1.5 x 10°/L -

Platelet Count 150 x 10°/L -

ASTI/ALT - 3 x ULN

Total Bilirubin - 2 x ULN

Fasting Glucose - 160 mg/dL (age >12) or 180 mg/dL (age
<12)

Glycated Hemoglobin - 8% (64 mmol/mol)

(HbA1c)

Exclusion criteria include uncontrolled diabetes mellitus requiring regular medication, clinically significant

cardiac disorders, and major surgery within four weeks of treatment initiation [6].

Safety Monitoring and Adverse Event Management

Safety Profile and Common Adverse Events

Miransertib has demonstrated a generally tolerable safety profile in clinical trials. The most frequently

observed adverse events (AEs) are summarized below:

© 2026 Smolecule. All rights reserved. 3/10 Tech Support


https://bio-protocol.org/exchange/minidetail?id=9028597&type=30
https://www.trialx.com/clinical-trials/listings/266991/mk-7075-miransertib-in-proteus-syndrome/
https://bio-protocol.org/exchange/minidetail?id=9028597&type=30
https://ojrd.biomedcentral.com/articles/10.1186/s13023-021-01745-0
https://www.trialx.com/clinical-trials/listings/266991/mk-7075-miransertib-in-proteus-syndrome/
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Table 3: Common Adverse Events Associated with Miransertib Treatment

. . Typical Management
Adverse Event Incidence in MOSAIC Study .
Grade Recommendations
Decreased 12.2% (6/49) 1-2 Monitor CBC; consider dose
Neutrophil Count interruption for Grade 3+
Increased Blood 10.2% (5/49) 1-2 Monitor fasting glucose/HbALc;
Insulin dietary counseling
Stomatitis 10.2% (5/49) 1-2 Oral hygiene; topical analgesics
Dry Mouth Reported in case studies 1 Sugar-free lozenges, increased
fluid intake
Loosel/Painful Reported in patients with pre-  1-2 Dental evaluation pre-treatment;
Dentition existing periodontal disease supportive care

In the phase 1/2 MOSAIC study, only one participant (2.0%) experienced a Grade 3 drug-related adverse

event (deep vein thrombosis). No drug-related adverse events led to study discontinuation or death [4]. Most

AEs were manageable with supportive care or dose modifications, and some resolved spontaneously without

intervention [3].

Monitoring Schedule and Protocol

A comprehensive monitoring protocol should be implemented throughout Miransertib treatment:

¢ Weekly during initial treatment: Assessment for glycosuria and point-of-care testing for

hyperglycemia [7].

¢ Monthly (first 3 months): Complete blood count, renal function, liver function, and bone profile [3].
e Every 8 weeks (after initial period): Repeat laboratory evaluations for the duration of treatment [7].

¢ Regular imaging intervals: Volumetric MRI every 3 months for objective response assessment in

target lesions [7] [5].

e Continuous monitoring: Adverse events should be documented throughout treatment and for 30
days after the last dose, with severity graded according to CTCAE version 5.0 [6].
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Efficacy Assessment Methodologies

Primary Endpoint Assessment

Clinical trials for Proteus syndrome have utilized specific methodologies for efficacy assessment:

e Cerebriform Connective Tissue Nevus (CCTN) Evaluation: For plantar CCTN, standardized digital
photography with blinded independent central review is employed. Response is defined as <5%
increase in the proportion of plantar involvement from baseline after 26 cycles [6].

¢ Volumetric MRI Analysis: Serial volumetric MRI using standardized protocols (e.g., DIXON
sequences) analyzed by radiologists blinded to the patient's visit schedule provides quantitative
assessment of overgrowth changes. Software platforms like Dynamika (Image Analysis Group) can
be utilized for this purpose [7] [5].

Patient-Reported Outcomes and Functional Measures

Secondary efficacy endpoints include:

¢ Pain Assessment: Numeric Rating Scale-11 (NRS-11) Pain Rating Scale [6].

¢ Physical Function: PROMIS instruments (Pediatric Upper Extremity Short Form 8a, Mobility Short
Form 8a, Physical Function Short Form 8b) [6].

¢ Quality of Life: Pediatric Quality of Life Inventory (PedsQL) [6].

Pharmacodynamic and Biomarker Assessments

Pathway Inhibition Analysis

Protocols have been established to demonstrate target engagement and pathway inhibition:

e Phospho-AKT Analysis: Immunohistochemical staining or Western blotting of affected tissue for
phosphorylated AKT (Ser473) demonstrates pathway inhibition. A 50% reduction in pAKT has been
used as a pharmacodynamic endpoint in prior studies [5].

¢ Metabolic Biomarkers: Monitoring of D-dimer and fibrinogen levels as biomarkers of disease activity
in Proteus syndrome [6].
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The following diagram illustrates the mechanistic pathway of Miransertib and the experimental workflow

for pharmacodynamic assessment:
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Miransertib Mechanism and PD Assessment Protocol
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Special Considerations and Compendium

Special Populations

¢ Pediatric Patients: Miransertib has been administered to children as young as 2 years old with
PROS and Proteus syndrome, with dosing calculated based on BSA [4] [5].

e Compassionate Use: Applications for compassionate use require approval from institutional
drug/therapeutics committees and relevant regulatory authorities, with adherence to adverse event
reporting systems [7].

e Surgical Planning: Major surgical procedures require a 4-week washout period before initiating
Miransertib treatment [6].

Concomitant Medications

¢ Anticoagulants: Patients with Proteus syndrome and thrombophilia may require continued
anticoagulation management with careful monitoring [3].

¢ Antiepileptics: Patients with PROS and seizure disorders may require maintenance antiepileptic
therapy with appropriate drug interaction monitoring [5].

Conclusion

Miransertib represents a promising targeted therapeutic approach for rare overgrowth disorders driven by
PI3K-AKT pathway mutations. The administration protocols outlined provide a framework for safe and
standardized use in clinical trials, with comprehensive safety monitoring and efficacy assessment
methodologies. Continued investigation through clinical trials will further refine these protocols and

establish the long-term therapeutic potential of Miransertib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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